molecular formula C22H21FN2O4S B2658288 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide CAS No. 1207029-57-9

3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide

Cat. No. B2658288
CAS RN: 1207029-57-9
M. Wt: 428.48
InChI Key: UIFDLZPTCKKOFP-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as Compound X and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics and metabolism of S-1, a compound in the same family as 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide. Studies in rats have shown S-1 to have low clearance, moderate distribution, and extensive metabolism, indicating its potential for favorable pharmacokinetic profiles in therapeutic applications (Wu et al., 2006).

Anticonvulsant Activity

The compound PNU-151774E, structurally related to 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide, has been investigated for its antiepileptic properties. It displayed broad-spectrum activity against various seizure models, highlighting the potential for new therapeutic agents in epilepsy treatment (Maj et al., 1999).

Chemical Properties and Synthesis

Studies have examined the chemical behavior and synthesis of related compounds, such as the reaction of phenol with hexafluoroacetone, suggesting potential applications in the synthesis of organic fluoro-containing polymers. Such research underscores the versatility of these compounds in developing materials with specific desirable properties (Li et al., 2015).

Inhibition of 5-Lipoxygenase

N-(5-Substituted) thiophene-2-alkylsulfonamides, a class including compounds similar to 3-[3-(4-fluorophenoxy)phenyl]-N-(3-methanesulfonamidophenyl)propanamide, have been identified as potent inhibitors of 5-lipoxygenase. This activity suggests their potential use in treating conditions associated with inflammation and immune response (Beers et al., 1997).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-30(27,28)25-19-6-3-5-18(15-19)24-22(26)13-8-16-4-2-7-21(14-16)29-20-11-9-17(23)10-12-20/h2-7,9-12,14-15,25H,8,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFDLZPTCKKOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide

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